molecular formula C19H20Cl2N4O2 B1531020 (E)-Dichlorodenafil CAS No. 1469486-82-5

(E)-Dichlorodenafil

Cat. No. B1531020
CAS RN: 1469486-82-5
M. Wt: 407.3 g/mol
InChI Key: VMGSRGGXUFBMAP-JLHYYAGUSA-N
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Description

(E)-Dichlorodenafil is a novel, synthetic, orally active, and selective phosphodiesterase 5 (PDE5) inhibitor. It is used as a potential treatment for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). PDE5 inhibitors are drugs that block the action of PDE5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By blocking the action of PDE5, these drugs increase the levels of cGMP, leading to vasodilation and improved blood flow to the penis and lungs.

Scientific Research Applications

Synthesis and Standard Sample Provision

A significant application of (E)-Dichlorodenafil lies in its synthesis for regulatory purposes. An efficient synthesis method has been developed for (E)-Dichlorodenafil, a sildenafil analogue found in dietary supplements. This synthesis is vital for providing regulatory agencies with authentic standard samples of (E)-Dichlorodenafil. These samples are crucial for protecting the public from unapproved and potentially harmful erectile dysfunction drug analogues added to herbal and dietary supplements without proper toxicological or pharmacological information (Kim et al., 2013).

Role in Electrochemical Research

In the realm of electrochemistry, (E)-Dichlorodenafil plays a part in studies focused on various electrochemical processes and materials. For instance, research involving the development of novel materials for the electronics industry or the study of electrochemical reactions in specialized systems may involve compounds like (E)-Dichlorodenafil or its analogues in their experimental setups. Such studies contribute to advancements in industrial and technological sectors, although the specific role of (E)-Dichlorodenafil in these studies might be indirect or part of a larger set of chemical interactions (Cushing et al., 2004).

properties

IUPAC Name

5-[5-[(E)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGSRGGXUFBMAP-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C\Cl)/Cl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1469486-82-5
Record name Dichlorodenafil, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469486825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICHLORODENAFIL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K3R4ZQYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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